Product packaging for Cis-cyclobutane-1,2-diol(Cat. No.:CAS No. 35358-33-9)

Cis-cyclobutane-1,2-diol

Cat. No.: B3395319
CAS No.: 35358-33-9
M. Wt: 88.11 g/mol
InChI Key: MHPMXFUDCYMCOE-ZXZARUISSA-N
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Description

Cis-cyclobutane-1,2-diol is a four-membered cyclic vicinal diol, distinguished by two hydroxyl groups positioned on the same side of the cyclobutane (B1203170) ring. This specific stereochemistry, combined with the inherent strain of the cyclobutane ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. researchgate.net Its utility is particularly noted in the preparation of 1,4-dicarbonyl compounds, which are crucial building blocks for various pharmaceuticals and agrochemicals. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B3395319 Cis-cyclobutane-1,2-diol CAS No. 35358-33-9

Properties

IUPAC Name

(1R,2S)-cyclobutane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPMXFUDCYMCOE-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cis Cyclobutane 1,2 Diol and Its Functionalized Derivatives

Direct Synthetic Approaches to the Cyclobutane-1,2-diol (B3392435) Core

Direct approaches to the cyclobutane-1,2-diol scaffold involve constructing the four-membered ring with the desired oxygenated functional groups already in place or positioned for straightforward installation.

Nucleophilic Addition Reactions to 2-Hydroxycyclobutanone Precursors

A key strategy for synthesizing functionalized cyclobutane-1,2-diols involves the nucleophilic addition of organometallic reagents to α-hydroxyketones like 2-hydroxycyclobutanone. This method allows for the introduction of various substituents onto the cyclobutane (B1203170) ring. The reaction of 2-hydroxycyclobutanone with reagents such as organolithium or Grignard reagents typically yields a mixture of cis and trans diastereomers. For example, adding n-butyllithium to 2-hydroxycyclobutanone produces both cis- and trans-1-butylcyclobutane-1,2-diol, which can then be separated. The stereoselectivity of these additions can be influenced by steric hindrance, with the nucleophile preferentially attacking from the less hindered face of the carbonyl group. ru.nl Enantioselective aldol (B89426) reactions between 2-hydroxycyclobutanone and aromatic aldehydes have also been achieved using organocatalysts like (S)-tryptophan, yielding 2,2-disubstituted cyclobutanones with an anti-relative configuration. nih.gov

NucleophilePrecursorCatalyst/ConditionsProductDiastereomeric Ratio (cis:trans)Yield (%)
n-Butyllithium2-HydroxycyclobutanoneNot specified1-Butylcyclobutane-1,2-diolMixtureNot specified
Dimethylamine3-Benzyloxy-2-(4-methoxyphenyl)cyclobut-2-en-1-oneNot specified2-(Dimethylamino)-3-benzyloxy-2-(4-methoxyphenyl)cyclobutanamine>20:196
Azetidine3-Benzyloxy-2-(4-methoxyphenyl)cyclobut-2-en-1-oneNot specified2-(Azetidin-1-yl)-3-benzyloxy-2-(4-methoxyphenyl)cyclobutanamine11:190

Data compiled from multiple sources. ru.nl

Catalytic Hydrogenation and Other Reduction Strategies

Catalytic hydrogenation provides a direct route to cyclobutane-1,2-diols from corresponding diones or hydroxyketones. The hydrogenation of cyclic 1,3-diones over heterogeneous catalysts like Ruthenium on carbon (Ru/C) can produce 1,3-diols. nih.govacs.org A similar strategy applied to cyclobutane-1,2-dione would be expected to yield cyclobutane-1,2-diol. The stereochemical outcome (cis vs. trans) is highly dependent on the catalyst and reaction conditions. For related cyclic systems, hydrogenation often results in a mixture of diastereomers, with the cis-to-trans ratio influenced by factors like temperature and hydrogen pressure. nih.govacs.org For instance, the hydrogenation of cyclopentane-1,3-dione over a Ru/C catalyst initially produces a 7:3 cis:trans ratio of the corresponding diol. nih.gov Reduction of trans-1,2-cyclobutanedicarboxylic acid or its esters is another pathway that can provide access to the diol scaffold.

SubstrateCatalystSolventTemperature (°C)H₂ Pressure (bar)Key Outcome
Cyclopentane-1,3-dioneRu/CTetrahydrofuran (THF)16050High yield of cyclopentane-1,3-diol
4-Hydroxycyclopent-2-enoneRaney NickelTetrahydrofuran (THF)16050Selective formation of cyclopentane-1,3-diol

Data for analogous five-membered ring systems. nih.govacs.org

Photodimerization-Based Cycloaddition Routes to Cyclobutane Scaffolds

The [2+2] photocycloaddition of olefins is a powerful and common method for constructing cyclobutane rings. nih.govbaranlab.org This reaction involves the light-induced dimerization of alkenes to form a four-membered ring, which can subsequently be converted to the diol. Historically, this was one of the first methods used to create cyclobutane structures, such as the dimerization of thymoquinone (B1682898) upon exposure to sunlight. acs.org The stereochemistry of the resulting cyclobutane is often controlled by the geometry of the starting alkenes and the reaction conditions. acs.orgyoutube.com For instance, the photodimerization of trans-cinnamic acid can be controlled to produce β-truxinic acid (a cis-cyclobutane-1,2-dicarboxylic acid), which serves as a precursor to the diol. rsc.org The reaction can be performed on alkenes tethered to a template to control the regio- and stereoselectivity of the cycloaddition. acs.org

Reactant(s)ConditionsProduct TypeRegioselectivityDiastereomeric Ratio (d.r.)Yield (%)
Dicyclopentadiene derivative (rac-11)UV light, template-tetheredcis-anti-cis cyclobutaneExo-positionExclusive62
Vinylogous cinnamic acids (12a-d)UV light, 1,8-DHN templateCyclobutane dicarboxylic esterFull regiocontrolHighup to 99
Maleic anhydride (B1165640) and benzeneUV lightCarboxylic dianhydride (CBDAN-2)Not applicableNot applicableNot specified

Data compiled from multiple sources. acs.orgacs.orgund.edu

Ring Contraction Reactions from Pyrrolidine (B122466) Derivatives

An innovative approach to synthesizing highly substituted cyclobutanes involves the ring contraction of readily available pyrrolidine precursors. chemistryviews.orgnih.gov This method utilizes iodonitrene chemistry to mediate a nitrogen extrusion process. acs.orgresearchgate.net The reaction is proposed to proceed through an electrophilic amination of the pyrrolidine to form a reactive 1,1-diazene intermediate. nih.govntu.ac.uk Subsequent elimination of N₂ generates a 1,4-biradical, which rapidly undergoes intramolecular cyclization to form the C-C bond of the cyclobutane ring. ntu.ac.ukacs.org A key advantage of this method is its stereospecificity; the stereochemistry of the substituents on the starting pyrrolidine is retained in the final cyclobutane product. nih.gov For example, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane derivative. researchgate.netnih.gov This allows for excellent control over the stereochemistry of the final product. acs.org

Pyrrolidine SubstrateReagentsTemperature (°C)ProductYield (%)Diastereomeric Ratio (d.r.)
cis-45 (pyrrolidine-2,5-dicarboxylate)HTIB, Ammonium carbamate80cis-46 (cyclobutane)39>20:1
trans-49 (pyrrolidine)HTIB, Ammonium carbamate80trans-50 (cyclobutane)Not specified>20:1
Spirooxindole pyrrolidine (43)HTIB, Ammonium carbamate80Spirooxindole cyclobutane (44)46>20:1

HTIB: Hydroxy(tosyloxy)iodobenzene. Data compiled from multiple sources. chemistryviews.orgacs.orgnih.gov

Synthetic Routes Utilizing 1,2-Bis(trimethylsilyloxy)cyclobutene as a Starting Material

1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile building block for the synthesis of functionalized cyclobutane derivatives. sigmaaldrich.comguidechem.com It can participate in photocycloaddition reactions with partners like 2-cyclohexenones to create more complex polycyclic systems. sigmaaldrich.comchemsrc.com Following the cycloaddition, the trimethylsilyloxy groups can be hydrolyzed to yield the corresponding diol. This reagent can also undergo Aldol condensation reactions with various carbonyl compounds, providing another pathway to functionalized cyclobutane structures. sigmaaldrich.com Its reaction with bromine (Br₂) yields cyclobutanedione, which can then be reduced to the diol. sigmaaldrich.com This starting material has been employed in the synthesis of various bicyclic diones and steroid precursors. sigmaaldrich.com

Stereocontrol and Diastereoselective Synthesis of Cis-cyclobutane-1,2-diol

Achieving stereocontrol in the synthesis of cyclobutanes is a significant challenge due to the strained nature of the sp³-hybridized carbons. nih.gov The synthesis of the cis diastereomer of cyclobutane-1,2-diol requires methods that can control the relative configuration of the two hydroxyl groups.

Syn-addition reactions to a cyclobutene (B1205218) precursor are a direct way to install two hydroxyl groups on the same face of the ring. The dihydroxylation of an alkene using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) is a classic method for forming cis-diols. youtube.com Applying this to cyclobutene would directly yield this compound.

In [2+2] photocycloaddition reactions, the stereochemistry of the final product is often a direct consequence of the stereochemistry of the starting alkenes and the concerted nature of the reaction under photochemical conditions. acs.orgyoutube.com By choosing appropriate starting materials and conditions, specific diastereomers of the cyclobutane product can be favored.

The ring contraction of pyrrolidines offers excellent stereocontrol. acs.org The reaction proceeds with a memory of chirality, meaning the stereochemical information from the starting material is transferred to the product without erosion. acs.org The stereospecificity results from the rapid C-C bond formation from a 1,4-biradical intermediate, affording cyclobutanes stereoretentively. nih.govntu.ac.uk Therefore, starting with a cis-substituted pyrrolidine allows for the highly diastereoselective synthesis of the corresponding cis-cyclobutane derivative. nih.gov This method has been shown to produce cyclobutanes with diastereomeric ratios greater than 20:1. acs.org Similarly, enantioselective synthesis is possible, providing access to enantiopure cyclobutanes from optically pure pyrrolidines. rsc.orgnih.gov

Methodologies for Preferential Formation of the cis-Diastereoisomer

The controlled synthesis of this compound often relies on stereoselective cycloaddition reactions. nih.govnih.govnih.govchemistryviews.orgorganic-chemistry.org One of the most common and efficient routes to cyclobutane derivatives involves [2+2] cycloaddition reactions. nih.govmdpi.com For instance, the photodimerization of certain alkenes can yield cyclobutane rings with a preference for the cis isomer depending on the reaction conditions and the nature of the starting material. A notable example is the scalable synthesis of β-truxinic acid, a cis-cyclobutane-1,2-dicarboxylic acid, achieved through the photodimerization of a metastable crystalline solid of trans-cinnamic acid. rsc.org

Another approach involves the dihydroxylation of cyclobutene. The use of reagents like osmium tetroxide (OsO₄) typically results in syn-dihydroxylation, leading to the formation of the cis-diol. The osmium tetroxide adds to one face of the double bond, and subsequent cleavage of the intermediate osmate ester yields the desired cis-1,2-diol. youtube.com

Furthermore, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have emerged as a powerful tool for the regio- and enantioselective synthesis of cyclobutane derivatives. chemistryviews.org For example, a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced with excellent diastereoselectivities using a ruthenium(II) photocatalyst. organic-chemistry.org

Chromatographic and Crystallization-Based Separation Techniques for Diastereoisomers

In many synthetic procedures, a mixture of both cis and trans diastereomers of cyclobutane-1,2-diol is formed. nih.govnih.govnih.gov The separation of these isomers is crucial for obtaining the pure cis form. Efficient vacuum distillation has been successfully employed to separate cis and trans isomers of cyclobutane-1,2-dicyanide, a precursor to the corresponding dicarboxylic acids. google.com

For the diols themselves, column chromatography is a standard and effective method for separation. The different polarities and spatial arrangements of the hydroxyl groups in the cis and trans isomers allow for their differential interaction with the stationary phase of the chromatography column, enabling their isolation.

Crystallization is another powerful technique for separating diastereomers. The distinct crystalline structures of cis and trans isomers can lead to differences in solubility, which can be exploited for selective crystallization of one isomer from a solution containing both.

Enantioselective Synthesis and Kinetic Resolution Approaches for Chiral Cyclobutane Diols

The synthesis of enantiomerically pure or enriched chiral cyclobutane diols is of significant interest for applications in medicinal chemistry and materials science. mdpi.com Several strategies have been developed to achieve this, including enantioselective synthesis and kinetic resolution. acs.org

Enantioselective synthesis aims to create a specific enantiomer directly. This can be achieved through various asymmetric reactions, such as [2+2] cycloadditions using chiral catalysts or auxiliaries. mdpi.com For example, visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of indoles and other heteroarenes with alkenes, using a chiral pyridine-2,6-bis(oxazoline) (PyBox) ligand, can produce cyclobutane-fused products with high enantioselectivity. nih.gov Similarly, an Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition provides enantioenriched oxa- nih.govnih.gov-bicyclic heptanes. chemistryviews.org

Kinetic resolution, on the other hand, involves the separation of a racemic mixture of enantiomers by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org For instance, enzymatic kinetic resolution has been successfully applied to various 1,2-diols. capes.gov.br Hydrolytic kinetic resolution (HKR) of racemic epoxides using a chiral catalyst can yield both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. wikipedia.org

Approach Description Key Features
Enantioselective Synthesis Direct formation of a specific enantiomer using chiral catalysts or auxiliaries in reactions like [2+2] cycloadditions. chemistryviews.orgmdpi.comnih.govHigh enantiomeric excess (ee) can be achieved directly in the product. nih.gov
Kinetic Resolution Separation of a racemic mixture based on the differential reaction rates of enantiomers with a chiral reagent or catalyst. wikipedia.orgYields an enantioenriched sample of the less reactive enantiomer and a product from the more reactive one. wikipedia.org

Derivatization Strategies for this compound Scaffolds

The two hydroxyl groups of this compound offer versatile handles for further chemical modifications. These derivatization strategies allow for the introduction of a wide range of functional groups and the construction of more complex molecules.

Selective Functionalization of Hydroxyl Groups

The selective functionalization of one hydroxyl group in the presence of the other is a key challenge in the derivatization of this compound. mdpi.com Catalyst-controlled site-selective functionalization has emerged as a powerful strategy. nih.gov For example, chiral catalysts can be used to direct the acylation or silylation to a specific hydroxyl group with high selectivity. nih.gov

Protecting group strategies are also commonly employed. One hydroxyl group can be selectively protected, allowing the other to be modified. Subsequent removal of the protecting group then reveals the free hydroxyl for further reactions. This stepwise approach enables the synthesis of asymmetrically functionalized this compound derivatives.

Introduction of Diverse Substituents and Side Chains on the Cyclobutane Ring

Beyond modifying the hydroxyl groups, the cyclobutane ring itself can be functionalized with various substituents and side chains. This allows for the creation of a diverse library of cyclobutane-based molecules. nih.govnih.gov

One approach involves starting with a pre-functionalized cyclobutene and then performing the dihydroxylation step. For instance, a diastereoselective sulfa-Michael addition to cyclobutene derivatives can be used to introduce thio-substituted side chains. nih.gov Subsequent transformations can then be performed on the ester or amide functionalities of these side chains. nih.gov

Reaction Mechanisms and Chemical Transformations of Cis Cyclobutane 1,2 Diol

Oxidative Cleavage Reactions and Mechanistic Studies

The oxidative cleavage of cis-cyclobutane-1,2-diol provides a direct route to 1,4-dicarbonyl compounds. This transformation can be achieved using various oxidizing agents, with molybdenum-catalyzed systems in the presence of dimethyl sulfoxide (B87167) (DMSO) being a notable example.

Molybdenum-Catalyzed Oxidative Cleavage with Dimethyl Sulfoxide (DMSO)

A novel, two-step procedure has been developed for the synthesis of 1,4-dicarbonyls, which involves the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using DMSO as both the solvent and the oxidant. researchgate.netresearchgate.net The required cyclobutane-1,2-diols can be readily prepared from the commercially available 1,2-bis(trimethylsilyloxy)cyclobutene. researchgate.netresearchgate.net

The proposed catalytic cycle for molybdenum-catalyzed deoxydehydration (DODH) of vicinal diols, a related process, involves the condensation of the diol with a Mo(VI) oxo complex. nih.govresearchgate.net This is followed by the oxidative cleavage of the diol, resulting in a reduced Mo(IV) complex and subsequent extrusion of an alkene. nih.govresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism of Mo-catalyzed DODH of vicinal diols, providing insights into the reaction pathways. nih.govrsc.orgrsc.org These studies have compared different potential pathways, including the timing of diol activation and oxygen atom transfer. rsc.orgrsc.org While not identical, these mechanistic studies on related systems provide a framework for understanding the oxidative cleavage of this compound.

Formation and Utility of 1,4-Dicarbonyl Compounds as Reaction Products

The oxidative cleavage of cis-cyclobutane-1,2-diols yields 1,4-dicarbonyl compounds, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.netresearchgate.net These compounds are key structural elements in numerous bioactive molecules and serve as precursors for the synthesis of various five-membered heterocycles like furans, thiophenes, and pyrroles through reactions such as the Paal–Knorr synthesis. researchgate.netnih.gov

The synthesis of 1,4-dicarbonyl compounds can be challenging due to the polarity mismatch of carbonyl fragments. researchgate.net However, methods like the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols provide an efficient route to these important building blocks. researchgate.netresearchgate.net The resulting γ-ketoaldehydes and 1,4-diketones can be used in a variety of subsequent transformations, including the synthesis of highly substituted γ-lactones and γ-lactams. researchgate.netacs.org

Table 1: Synthesis of γ-Ketoaldehydes from cis-Cyclobutane-1,2-diols via Mo-catalyzed Oxidative Cleavage researchgate.net

Entry R Product Yield (%)
1 n-Bu 3a 98
2 Ph 3b >99
3 4-MeC6H4 3c >99
4 4-MeOC6H4 3d 98
5 4-FC6H4 3e >99
6 4-ClC6H4 3f >99
7 4-BrC6H4 3g >99
8 2-thienyl 3h 98

Reactions were carried out in DMSO-d6 under microwave irradiation at 90 °C for 10 minutes.

Influence of cis-Stereochemistry on Cleavage Pathways and Selectivity

The cis-stereochemistry of the hydroxyl groups in this compound plays a crucial role in its reactivity, particularly in oxidative cleavage reactions. researchgate.net This stereochemical arrangement allows for the formation of cyclic intermediates with certain oxidizing agents, which is often a prerequisite for cleavage. pearson.comchemistrysteps.com

For instance, in reactions involving periodic acid (HIO₄) or lead tetraacetate, the formation of a cyclic periodate (B1199274) or plumbate ester is a key step in the mechanism. chemistrysteps.com The cis configuration of the diol facilitates the formation of this five-membered ring intermediate, leading to efficient cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. pearson.comchemistrysteps.com In contrast, trans-diols in cyclic systems are often unreactive under these conditions because the spatial arrangement of the hydroxyl groups prevents the formation of the necessary cyclic intermediate. pearson.comchemrxiv.org

In the context of the molybdenum-catalyzed oxidative cleavage, the cis-diastereoisomers of substituted cyclobutane-1,2-diols were found to be the preferred starting materials due to the milder conditions required for their cleavage and their easier isolation. researchgate.net This suggests that the cis arrangement of the hydroxyl groups also favorably influences the interaction with the molybdenum catalyst, leading to a more facile oxidative cleavage process.

Rearrangement Processes Involving the Cyclobutane (B1203170) Ring

In addition to oxidative cleavage, this compound and its derivatives can undergo rearrangement reactions that alter the four-membered ring structure. These transformations, often acid-catalyzed, can lead to either ring expansion or ring contraction, providing access to different carbocyclic frameworks.

Pinacol-like Rearrangements in Vicinal Cyclobutane Diols

Vicinal diols, including those on a cyclobutane ring, can undergo a pinacol (B44631) rearrangement under acidic conditions. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.orgwikipedia.orgchemistnotes.comucla.edusynarchive.comlibretexts.org This reaction typically involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and the subsequent 1,2-migration of an adjacent alkyl or aryl group to form a more stable carbocation, which then leads to the formation of a ketone or aldehyde. masterorganicchemistry.comchemistrysteps.comwikipedia.orgchemistnotes.com

In the case of cyclobutane diols, the pinacol rearrangement can lead to ring expansion, forming a cyclopentanone (B42830) derivative. The driving force for this rearrangement is the relief of ring strain in the four-membered ring and the formation of a more stable five-membered ring. stackexchange.com The specific product formed depends on the stability of the intermediate carbocations and the migratory aptitude of the substituents on the ring. chemistrysteps.comwikipedia.org

Ring Contraction to Cyclopropanecarboxaldehyde and Related Compounds

Under certain conditions, vicinal diols on a cyclobutane ring can undergo ring contraction to form cyclopropane (B1198618) derivatives. rsc.orgwikipedia.orgstackexchange.cometsu.edu This transformation is a key strategy for the synthesis of functionalized cyclopropanes containing a quaternary carbon. rsc.org

For example, the acid-catalyzed rearrangement of certain cyclobutane-1,2-diols can lead to the formation of cyclopropanecarboxaldehydes. stackexchange.com This process can be influenced by the stereochemistry of the diol and the reaction conditions. The migration of a ring carbon atom, leading to the contraction of the ring, competes with the migration of other substituents. stackexchange.com The preferential pathway is often determined by the ability of the migrating group to stabilize the developing positive charge in the transition state. Such ring-contracting pinacol rearrangements are useful for accessing strained ring systems that might be difficult to synthesize through other methods. wikipedia.orgetsu.edu

Role of Biradical Intermediates in Cyclobutane Ring Transformations

The significant ring strain inherent in the four-membered ring of cyclobutane derivatives makes them susceptible to ring-opening reactions under various conditions, including thermolysis and photolysis. researchgate.net While not always the most favorable pathway, thermal decomposition of the cyclobutane ring can proceed through the formation of a 1,4-biradical intermediate. This process involves the homolytic cleavage of a carbon-carbon bond within the ring.

Once formed, this biradical intermediate is highly reactive and can undergo several transformations:

Fragmentation: The biradical can cleave further to yield two separate alkene molecules.

Rearrangement: Intramolecular hydrogen transfer or other rearrangements can lead to the formation of an isomeric, often acyclic, product.

The presence of hydroxyl groups on the this compound molecule can influence the stability and subsequent reaction pathways of the biradical intermediate. The specific products of such transformations are dictated by the reaction conditions and the energetic favorability of the potential pathways stemming from the biradical species. For instance, the cyclobutane ring in cis-cyclobutane-1,2-dicarboxylic acid, a related derivative, has been shown to cleave upon heating. rsc.org

Interconversion and Functional Group Modifications

Formation of Cyclic Acetals from the cis-Diol

One of the characteristic reactions of cis-1,2-diols is their ability to form cyclic acetals upon reaction with aldehydes or ketones in the presence of an acid catalyst. libretexts.org This reaction is particularly efficient for this compound due to the proximity of the two hydroxyl groups on the same face of the ring, which readily allows for the formation of a stable five-membered dioxolane ring. pearson.com

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst, increasing its electrophilicity. youtube.com

Nucleophilic attack by one of the hydroxyl groups of the diol on the protonated carbonyl carbon, forming a hemiacetal intermediate. pearson.comyoutube.com

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule. libretexts.org

A rapid intramolecular nucleophilic attack by the second hydroxyl group of the diol on the resulting carbocation. chemtube3d.com

Deprotonation of the final intermediate to yield the cyclic acetal (B89532) and regenerate the acid catalyst. youtube.com

Water is typically removed during the reaction to drive the equilibrium towards the formation of the acetal product. libretexts.org When acetone (B3395972) is used as the ketone, the resulting cyclic acetal is specifically known as an acetonide. pearson.com

Diol ReactantCarbonyl ReactantCatalystProduct
This compoundAcetoneAcid (e.g., H2SO4)Cyclobutane-1,2-diyl acetone acetal (an acetonide)
This compoundFormaldehyde (B43269)Acid (e.g., TsOH)Cyclobutane-1,2-diyl formaldehyde acetal
This compoundBenzaldehyde (B42025)Acid (e.g., H2SO4)Cyclobutane-1,2-diyl benzaldehyde acetal

Substitution Reactions of Hydroxyl Moieties

The hydroxyl groups of this compound can undergo substitution reactions, although this typically requires their conversion into a better leaving group. Direct displacement of a hydroxyl group is unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻).

A common strategy involves a two-step process:

Activation of the Hydroxyl Group: The diol is first treated with a reagent such as tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) to convert one or both hydroxyl groups into tosylates (-OTs). The tosylate anion is an excellent leaving group.

Nucleophilic Substitution: A nucleophile (e.g., Br⁻, N₃⁻, CN⁻) is then introduced, which displaces the tosylate group via a nucleophilic substitution (typically S_N2) reaction.

The stereochemistry of this sequence is critical. The S_N2 reaction proceeds with an inversion of configuration at the carbon center where the substitution occurs. Therefore, if a single hydroxyl group of the cis-diol is substituted, the resulting product will have a trans relationship between the new substituent and the remaining hydroxyl group.

Comparative Reactivity and Stereoisomeric Effects in Chemical Reactions

The stereochemical arrangement of the hydroxyl groups in cis- and trans-cyclobutane-1,2-diol (B3393599) leads to significant differences in their chemical reactivity.

Acetal Formation: The most striking difference is observed in the formation of cyclic acetals. This compound reacts readily with acetone to form a bicyclic acetal (acetonide). vedantu.com The trans-isomer, however, does not undergo this reaction. vedantu.com The hydroxyl groups in the trans-diol are on opposite faces of the cyclobutane ring, making it geometrically impossible to form the five-membered dioxolane ring without introducing prohibitive angle strain. vedantu.com This difference in reactivity serves as a chemical test to distinguish between the two isomers.

Oxidative Cleavage: Both isomers can undergo oxidative cleavage to yield 1,4-dicarbonyl compounds. However, the reaction conditions required differ significantly. The cis-isomer undergoes oxidative cleavage under notably milder conditions than its trans counterpart. researchgate.net For example, the molybdenum-catalyzed oxidative cleavage of cis-cyclobutane-1,2-diols proceeds efficiently, while the temperature required for the cleavage of the trans-isomer is significantly higher, highlighting the influence of stereochemistry on reactivity. researchgate.net

Pinacol-type Rearrangements: In acid-catalyzed pinacol-type rearrangements, the stereochemistry of the diol dictates the structure of the product. This is governed by the requirement for an anti-periplanar relationship between the migrating group and the leaving group (the protonated hydroxyl).

For This compound , a hydrogen atom is anti-periplanar to the C-O bond of the adjacent hydroxyl group. Upon protonation and loss of water, this hydrogen can migrate, leading to the formation of cyclobutanone (B123998).

For trans-cyclobutane-1,2-diol , a hydrogen atom is not suitably aligned for migration. Instead, a carbon-carbon bond of the cyclobutane ring itself is anti-periplanar. This forces a ring-contraction rearrangement, where a C-C bond migrates to yield cyclopentanecarbaldehyde (B151901). This principle is analogous to the well-studied rearrangement of cis- and trans-cyclohexane-1,2-diols. stackexchange.com

ReactionThis compoundTrans-cyclobutane-1,2-diolReason for Difference
Reaction with Acetone (Acid catalyst)Forms cyclic acetal (acetonide)No reactionHydroxyl groups in cis-isomer are on the same face, allowing 5-membered ring formation. Trans-isomer geometry prevents this. vedantu.com
Oxidative CleavageReacts under milder conditionsRequires higher temperaturesStereochemistry influences the transition state energy of the cleavage reaction.
Pinacol RearrangementYields cyclobutanone (H migration)Yields cyclopentanecarbaldehyde (C-C bond migration/ring contraction)The stereochemistry dictates which group is anti-periplanar to the leaving group, controlling the migration pathway. stackexchange.com

Structural and Conformational Analysis of Cis Cyclobutane 1,2 Diol Systems

Conformational Preferences and Dynamics of the Four-Membered Cyclobutane (B1203170) Ring

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com If the ring were perfectly planar, the C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation causes angle strain. masterorganicchemistry.com Furthermore, a planar conformation would lead to the eclipsing of all eight C-H bonds, resulting in substantial torsional strain. libretexts.orgmasterorganicchemistry.com

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation. masterorganicchemistry.comkhanacademy.orgnih.gov This puckering involves one carbon atom moving out of the plane defined by the other three, slightly reducing the eclipsing interactions between adjacent C-H bonds. masterorganicchemistry.com The balance between the increase in angle strain and the relief of torsional strain results in an equilibrium puckered geometry as the most energetically favorable state. nih.gov

The puckered cyclobutane ring is not static. It undergoes a dynamic process of interconversion between equivalent puckered conformations, often described as a "ring-flipping" or "puckering" motion. masterorganicchemistry.com In the case of cis-cyclobutane-1,2-diol, the two hydroxyl groups are situated on the same face of the ring. The puckering of the ring influences the relative orientations of these hydroxyl groups, which can exist in pseudo-axial or pseudo-equatorial positions. The dynamics of the ring puckering are therefore intrinsically linked to the conformational possibilities of the substituent groups.

ParameterPlanar CyclobutanePuckered Cyclobutane
C-C-C Bond Angle 90°~88° nih.gov
Torsional Strain High (eclipsed C-H bonds)Reduced (partially staggered C-H bonds) masterorganicchemistry.comnih.gov
Angle Strain HighSlightly Increased nih.gov
Energetic Stability Less StableMore Stable nih.gov

Investigations of Intramolecular Hydrogen Bonding Networks and Energies

Vicinal diols, compounds with hydroxyl groups on adjacent carbons, have the potential to form intramolecular hydrogen bonds, where the hydrogen of one -OH group interacts with the oxygen of the other. aip.org In this compound, the cis configuration places the two hydroxyl groups in close proximity, making such an interaction sterically feasible.

The formation of an intramolecular hydrogen bond is typically studied using spectroscopic techniques, particularly infrared (IR) spectroscopy. The O-H stretching frequency in the IR spectrum is sensitive to hydrogen bonding. A "free" or non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band at a higher wavenumber (around 3600-3700 cm⁻¹), while a hydrogen-bonded hydroxyl group exhibits a broader absorption band at a lower wavenumber. rsc.org

Studies on strained cyclic vicinal diols suggest that the rigid geometry of the ring system plays a crucial role. researchgate.net While the cis arrangement is conducive to hydrogen bonding, the strained nature of the cyclobutane ring constrains the C-C bond and can limit the ability of the hydroxyl groups to achieve the optimal geometry for a strong hydrogen bond. The energy of such an intramolecular hydrogen bond is generally weak, typically less than 5 kcal/mol (21 kJ/mol). libretexts.org Research on various vicinal diols has shown that even small changes in molecular geometry can significantly impact the presence and strength of these interactions. aip.orgresearchgate.net It is noted that small red-shifts in the IR spectrum (around 50-100 cm⁻¹) may not definitively indicate hydrogen bond formation and could arise from other electronic effects like hyperconjugation. researchgate.net

Hydroxyl Group StateTypical IR O-H Stretching Frequency (cm⁻¹)Bond Characteristics
Free (non-bonded) 3600 - 3700Sharp absorption band
Intramolecular H-Bonded 3200 - 3550Broad absorption band, shifted to lower frequency rsc.org

Analysis of Solid-State Packing Patterns and Intermolecular Interactions

In the solid state, the arrangement of molecules, or crystal packing, is dictated by the optimization of intermolecular forces to achieve the lowest energy state. For this compound, the primary intermolecular force governing its solid-state structure is hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks of intermolecular hydrogen bonds.

These interactions are highly directional and lead to specific, ordered packing patterns. Typically, molecules like diols will arrange themselves to maximize the number and strength of these hydrogen bonds, often forming chains, sheets, or three-dimensional networks. The puckered conformation of the cyclobutane ring is fixed in the crystal lattice, and this specific conformation influences how the molecules can approach each other and interact. nih.govnih.gov The final crystal structure represents a balance between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces, all within the constraints of the molecule's own steric requirements.

Impact of Substituents on Ring Puckering and Molecular Conformation

The introduction of substituents onto the cyclobutane ring can have a profound impact on its conformational preferences. nih.gov Substituents can influence the degree of ring puckering and may favor one puckered conformation over another through steric and electronic effects.

Steric Effects: Bulky substituents will generally prefer to occupy positions that minimize steric hindrance. In a puckered cyclobutane ring, this often corresponds to a pseudo-equatorial position, which is less sterically crowded than a pseudo-axial position.

Electronic Effects: The electronic properties of substituents can also influence the ring's conformation. Electronegative or electropositive groups can alter the bond lengths and angles within the ring through inductive effects or hyperconjugation, thereby affecting the puckering potential. researchgate.net For instance, studies on other cyclobutane systems have shown that substituents can significantly alter the flexibility and preferred puckering mode of the ring. nih.gov In some cases, the presence of certain substituents can lock the ring into a single, dominant conformation. nih.gov These changes, in turn, affect the orientation of other groups on the ring, such as the hydroxyl groups in this compound, potentially altering the favorability of intramolecular hydrogen bonding. nih.gov

Substituent TypeGeneral Effect on ConformationDriving Force
Bulky Alkyl Groups Favors conformations where the substituent is in a less crowded (pseudo-equatorial) position.Minimization of steric strain.
Electronegative Groups (e.g., F) Can lead to planar geometries by reducing hyperconjugative electron delocalization. researchgate.netElectronic effects altering sigma-pi interactions.
Electropositive Groups (e.g., SiH₃) Can enhance hyperconjugation and increase the barrier to ring inversion. researchgate.netElectronic effects altering sigma-pi interactions.
Groups capable of H-Bonding Can influence conformation to favor intramolecular hydrogen bonding. nih.govFormation of stable non-covalent interactions.

Spectroscopic and Advanced Analytical Methodologies for Cis Cyclobutane 1,2 Diol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of cis-cyclobutane-1,2-diol, offering profound insights into its molecular framework and stereochemical nuances.

Proton (¹H) NMR spectroscopy is fundamental for confirming the cis stereochemistry of the 1,2-diol. The puckered nature of the cyclobutane (B1203170) ring leads to different spatial orientations of the protons, which are reflected in their chemical shifts and spin-spin coupling constants. In this compound, the methine protons (H-1 and H-2) and the methylene (B1212753) protons (H-3 and H-4) give rise to characteristic signals.

The stereochemical assignment is primarily achieved through the analysis of vicinal coupling constants (³J). The magnitude of these constants is related to the dihedral angle between adjacent C-H bonds, as described by the Karplus relationship. For cyclobutane systems, cis-vicinal coupling constants are typically larger than trans-vicinal couplings. In the case of cis-1,2-disubstituted cyclobutanes, the molecule often undergoes rapid ring-flipping between two equivalent puckered conformations, resulting in an averaged set of NMR parameters. docbrown.inforesearchgate.net The analysis of these averaged coupling constants allows for the definitive assignment of the cis relative stereochemistry.

For instance, in a related study of cis-1,2-diphenylcyclobutane, the molecule was found to fluctuate between two equivalent conformations where one phenyl group is pseudo-axial and the other is pseudo-equatorial. researchgate.net A similar dynamic equilibrium is expected for this compound.

Illustrative ¹H NMR Data for this compound: (Note: This table presents expected values based on typical data for cyclobutane derivatives. Actual experimental values may vary.)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1, H-2 (methine)~3.8 - 4.2Multiplet³J_cis, ³J_trans_
H-3, H-4 (methylene)~1.8 - 2.2Multiplet²J, ³J_cis_, ³J_trans_
OHVariableSinglet (broad)-

The accurate determination of diastereomeric ratios in a mixture containing both cis and trans isomers can be accomplished by integrating the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR spectroscopy is used to elucidate the carbon framework of the molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show two distinct signals, assuming rapid conformational averaging at room temperature.

One signal corresponds to the two equivalent hydroxyl-substituted carbons (C-1 and C-2), which would appear at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen atoms. The other signal corresponds to the two equivalent methylene carbons (C-3 and C-4), appearing at a higher field. For comparison, the carbon signal in unsubstituted cyclobutane appears at approximately 22.4 ppm. docbrown.infosemanticscholar.org The introduction of hydroxyl groups is expected to shift the C-1/C-2 resonance significantly downfield.

Expected ¹³C NMR Chemical Shifts for this compound: (Note: This table presents expected values based on typical data for substituted cycloalkanes. Actual experimental values may vary.)

Carbon AtomChemical Shift (δ, ppm)
C-1, C-2~ 65 - 75
C-3, C-4~ 25 - 35

Lanthanide Induced Shift (LIS) spectroscopy is a powerful technique for studying the solution-state conformation of molecules possessing Lewis basic sites, such as the hydroxyl groups in this compound. This method involves the addition of a paramagnetic lanthanide complex, often referred to as a shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃), to the NMR sample.

The lanthanide ion coordinates reversibly with the hydroxyl groups, inducing significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. researchgate.net By analyzing the induced shifts for all protons throughout the molecule, it is possible to calculate the time-averaged geometry of the molecule in solution. This technique is particularly valuable for determining the preferred puckering of the cyclobutane ring and the orientation of the hydroxyl substituents, which might be difficult to ascertain from standard coupling constant analysis alone. Studies on analogous compounds like cis-cyclopentane-1,2-diol have successfully used LIS to evaluate conformational equilibria in solution. researchgate.netorgsyn.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing critical information about functional groups and intramolecular interactions, such as hydrogen bonding.

The most informative region in the vibrational spectrum of this compound is the O-H stretching region, typically found between 3200 and 3600 cm⁻¹. The frequency of the O-H stretch is highly sensitive to hydrogen bonding. A free, non-hydrogen-bonded hydroxyl group gives rise to a sharp absorption band around 3600 cm⁻¹. However, when a hydroxyl group acts as a hydrogen bond donor, its bond is weakened and lengthened, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift) and a significant broadening of the band. semanticscholar.org

Due to the cis arrangement of the two hydroxyl groups on the same face of the cyclobutane ring, they are in close proximity, allowing for the formation of an intramolecular hydrogen bond . This interaction is a key characteristic of the cis isomer. The IR spectrum of this compound is therefore expected to exhibit a broad O-H stretching band at a lower frequency (e.g., ~3400-3500 cm⁻¹) that persists even in dilute, non-polar solutions. This is because intramolecular bonding is concentration-independent. In contrast, the trans isomer, where the hydroxyl groups are on opposite faces of the ring, cannot form an intramolecular hydrogen bond and would only show a sharp, free O-H band in dilute solution. This distinct spectral feature serves as a reliable diagnostic tool to differentiate between the cis and trans diastereomers.

Raman spectroscopy provides complementary information. While the O-H stretch is often a weak scatterer in Raman spectra, its position can still provide evidence of hydrogen bonding.

Typical Vibrational Frequencies for Cyclobutane Diols: (Note: This table presents expected values based on data for analogous cyclic diols. Actual experimental values may vary.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy MethodNotes
O-H Stretch (Intramolecular H-bond)~3400 - 3500 (Broad)IR, RamanHallmark of the cis isomer; persists at high dilution.
C-H Stretch (Ring)~2850 - 3000 (Sharp)IR, RamanCharacteristic of sp³ C-H bonds in a strained ring.
C-O Stretch~1050 - 1150IRStrong absorption typical for secondary alcohols.

The cyclobutane ring is not planar but exists in puckered conformations to relieve ring strain. For this compound, different puckered conformations can exist, each with a unique arrangement of the hydroxyl groups and a distinct intramolecular hydrogen bonding geometry. These different conformers are typically in rapid equilibrium at room temperature.

Advanced vibrational spectroscopy techniques, such as jet-cooled Raman spectroscopy, can be used to "freeze out" and characterize individual conformers. elsevierpure.com In such experiments, each stable conformer can exhibit a distinct O-H stretching frequency corresponding to its specific hydrogen-bonding environment. By comparing the experimentally observed vibrational frequencies with those predicted by quantum chemical calculations for different possible conformations, a definitive assignment of the populated conformers can be made. dtic.mil While specific studies on this compound are not widely reported, research on the trans isomer and other vicinal diols has demonstrated the power of this combined experimental and computational approach to unravel complex conformational landscapes. elsevierpure.com

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles. This technique is paramount in establishing the absolute and relative stereochemistry of chiral molecules such as this compound. The relative configuration of substituents on the cyclobutane ring, whether they are cis or trans, is unequivocally revealed by the crystal structure.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise placement of each atom in the crystal lattice. This information is crucial for confirming the cis orientation of the hydroxyl groups in cyclobutane-1,2-diol (B3392435), where they would be projected on the same face of the puckered four-membered ring.

The crystallographic data provides key structural parameters. The table below illustrates typical data obtained from an X-ray crystallographic analysis, using cyclobut-1-ene-1,2-dicarboxylic acid as an analogue for the type of information that would be generated for this compound rsc.org.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)5.551 ± 0.002
b (Å)13.541 ± 0.005
c (Å)8.714 ± 0.003
β (°)98.91 ± 0.03
Z (molecules/unit cell)4
R-factor0.041

For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography using anomalous dispersion can also determine the absolute configuration (e.g., 1R, 2S). This powerful capability makes it an indispensable tool in stereochemical analysis.

Chromatographic Techniques for Diastereoisomer Separation and Purity Assessment

Chromatographic methods are essential for the separation of diastereomers and for the assessment of chemical and isomeric purity of compounds like this compound. The primary diastereomer of interest is the trans-isomer, and techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile diastereomers. The separation of cis and trans isomers relies on the differential interactions of the isomers with the stationary phase of the HPLC column mtc-usa.com. For diols, normal-phase or reversed-phase chromatography can be effective. Chiral stationary phases (CSPs) are particularly powerful for separating stereoisomers.

In a study on the separation of cis and trans isomers of a related compound, 2-butene-1,4-diol, HPLC with a chiral column ((S,S)-Whelk-O 1) was successfully used zju.edu.cnsemanticscholar.org. The separation is influenced by the mobile phase composition; for instance, a mixture of hexane (B92381) and ethanol (B145695) was used to achieve a high resolution between the isomers zju.edu.cn. The efficiency of such a separation is quantified by parameters like the retention factor (k'), separation factor (α), and resolution (Rs) zju.edu.cn.

The following interactive table shows typical parameters for the HPLC separation of the diastereomers of 2-butene-1,4-diol, which illustrates the type of data obtained in such an analysis zju.edu.cn.

ParameterStationary PhaseMobile PhaseValue
Resolution (Rs)(S,S)-Whelk-O 1Hexane-Ethanol (97:3, v/v)2.61
Separation Factor (α)(S,S)-Whelk-O 1Hexane-Ethanol (97:3, v/v)1.25
Retention Factor (k' of cis isomer)(S,S)-Whelk-O 1Hexane-Ethanol (97:3, v/v)8.83

Gas Chromatography (GC)

For volatile compounds or those that can be derivatized to become volatile, Gas Chromatography (GC) is an excellent method for separation and purity analysis. The separation of diastereomers like cis- and trans-cyclobutane-1,2-diol (B3393599) can be achieved on capillary columns coated with a selective stationary phase scielo.br. Chiral ionic liquids have also been demonstrated as effective stationary phases for the enantioselective separation of chiral diols by GC umb.edu.

The choice of stationary phase is critical. Polar stationary phases can interact differently with the hydroxyl groups of the cis and trans isomers, leading to different retention times and thus separation. Purity assessment is performed by integrating the peak areas in the resulting chromatogram, which correspond to the relative amounts of each isomer present in the sample.

Theoretical and Computational Studies of Cis Cyclobutane 1,2 Diol

Quantum Mechanical (ab initio, Density Functional Theory - DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in studying cis-cyclobutane-1,2-diol due to their balance of accuracy and computational cost. These methods model the electronic structure of the molecule to derive its properties.

The structure of this compound is defined by the puckering of the cyclobutane (B1203170) ring and the orientation of the two hydroxyl groups. The cyclobutane ring is not planar; it adopts a puckered conformation to relieve ring strain. Computational studies show that the four-membered ring of similar cyclobutane derivatives is puckered, with a calculated barrier to planarity of 1.76 kcal/mol (617 cm⁻¹) researchgate.net.

An extensive conformational study on related 2-substituted cyclobutane derivatives, combining DFT calculations with experimental techniques, reveals that substituents significantly modulate the conformational preference of the ring-puckering nih.gov. For this compound, the relative orientation of the two hydroxyl groups leads to several possible conformers. DFT calculations are used to optimize the geometry of each potential conformer and calculate its corresponding energy, allowing for the identification of the most stable equilibrium geometries. The energy difference between these conformers is often small, and their relative populations can be predicted using Boltzmann statistics.

Table 1: Representative Calculated Conformational Data for a Puckered Cyclobutane System

Property Calculated Value Methodological Basis
Barrier to Planarity 1.76 kcal/mol Quantum-chemical calculations researchgate.net
Ring Puckering Mode 80 cm⁻¹ Vibrational Spectroscopy and Calculations researchgate.net

This table illustrates typical data obtained from computational studies on cyclobutane derivatives.

Theoretical calculations are crucial for interpreting experimental vibrational spectra, such as infrared (IR) and Raman spectroscopy. By computing the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions. For vicinal diols, DFT predictions, when appropriately scaled, can lead to numerous conformational assignments rsc.org.

The theoretical description of spectral signatures for features like weak hydrogen bonds is challenging, especially in molecules with significant ring strain like cyclobutane derivatives rsc.org. DFT calculations can predict the harmonic wavenumber (ωᵢ) of a vibrational mode, which is then often scaled to better match the experimental anharmonic wavenumber (νᵢ) rsc.org. The strong ring strain in the cyclobutane structure can present difficulties for certain computational models, sometimes leading to deviations from experimental spectra rsc.org.

Table 2: Comparison of Theoretical and Experimental Vibrational Data for Vicinal Diols

Vibrational Mode Typical Calculated Harmonic Frequency (cm⁻¹) Basis of Analysis
Free OH Stretching 3650 - 3700 DFT calculations on various vicinal diols rsc.org
Intramolecular H-Bonded OH Stretch 3560 - 3650 Raman jet spectroscopy combined with scaled harmonic DFT rsc.org

This table provides representative frequency ranges for key vibrational modes in vicinal diols, informed by computational studies.

The cis orientation of the two hydroxyl groups in this compound allows for the formation of an intramolecular hydrogen bond. DFT calculations are instrumental in characterizing this non-covalent interaction. By optimizing the molecular geometry, these methods can precisely predict the key parameters of the hydrogen bond, such as the donor-acceptor distance (O···O), the hydrogen-acceptor distance (H···O), and the O-H···O angle.

The strength of this interaction can be estimated by comparing the energy of the hydrogen-bonded conformer to a hypothetical non-bonded reference conformer. Furthermore, advanced techniques like Quantum Theory of Atoms in Molecules (AIM) can be applied to the calculated electron density to provide a more rigorous definition of the hydrogen bond. However, some studies suggest that vicinal diols may not satisfy all the stringent topological criteria for forming a true intramolecular hydrogen bond based on AIM theory, despite geometric and spectroscopic data suggesting otherwise nih.gov. The use of DFT to calculate deuterium (B1214612) isotope effects on chemical shifts serves as another powerful tool to probe and confirm complex hydrogen bonding patterns within molecules mdpi.com.

Table 3: Calculated Parameters for Intramolecular Hydrogen Bonding

Parameter Description Typical Focus of Calculation
O-H···O Angle Linearity of the hydrogen bond Geometry optimization via DFT nih.gov
H···O Distance Proximity of hydrogen to the acceptor oxygen Geometry optimization via DFT nih.gov
Bond Energy Strength of the H-bond interaction Energy difference between conformers

Molecular Mechanics (MM) Simulations for Large-Scale Conformational Analysis

While QM methods provide high accuracy, they are computationally intensive. Molecular Mechanics (MM) offers a less demanding alternative, enabling the exploration of conformational landscapes over longer timescales or in the presence of solvent molecules. MM methods use classical physics-based force fields to calculate molecular energies.

For flexible molecules like this compound, Molecular Dynamics (MD) simulations, which use MM force fields, can model the dynamic behavior of the molecule over time. This approach is particularly useful for understanding how the cyclobutane ring puckers and how the hydroxyl groups rotate in solution. Synergistic studies that combine experimental techniques with both DFT calculations and MD simulations provide a comprehensive understanding of the conformational preferences of substituted cyclobutane rings nih.govfigshare.com. Such simulations can reveal the equilibrium between different conformers and the pathways for interconversion.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these methods can identify intermediates, transition states, and products.

A critical aspect of studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. QM methods, particularly DFT, are used to locate the precise geometry of the TS and verify it by ensuring it has exactly one imaginary vibrational frequency.

Once the structures of the reactants and the transition state are optimized, the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) can be calculated as the energy difference between them. This value is essential for predicting the rate of a reaction. Computational studies on the reactions of related cyclobutane compounds, such as the hydrolysis of a cyclobutane-fused lactone or the rearrangement of cyclobutane-1,2-dione, have successfully used DFT to find various possible mechanistic pathways nih.govresearchgate.net. By comparing the calculated activation energies for different proposed mechanisms, the most favorable reaction path can be determined researchgate.net. For example, in the hydrolysis of a related lactone, calculations identified the transition states for both the addition and elimination steps, revealing the rate-limiting step of the reaction nih.gov.

Table 4: Representative Data from a Calculated Reaction Profile

Species Description Relative Free Energy (kcal/mol) Methodological Basis
Reactants Starting materials + solvent/catalyst 0.0 (Reference) DFT calculations on reaction systems nih.govresearchgate.net
TS1 Transition state for the first step +21.6 DFT calculation of an addition step nih.gov
Intermediate Tetrahedral intermediate formed after TS1 +18.1 DFT calculation of a reaction intermediate nih.gov
TS2 Transition state for the second step +21.6 DFT calculation of an elimination step nih.gov

This table is a model based on reported values for the hydrolysis of a cyclobutane-fused lactone and illustrates the type of data generated in mechanistic studies.

Thermodynamic Analysis of Reaction Pathways and Intermediates

Theoretical and computational studies have been instrumental in elucidating the reaction mechanisms of strained cyclic compounds. While direct thermodynamic analyses for this compound are not extensively detailed in the provided search results, a comprehensive computational study on the closely related cyclobutane-1,2-dione offers significant insights into the plausible reaction pathways and intermediates for such four-membered rings in the presence of a nucleophile like a hydroxide (B78521) ion. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

In the reaction of cyclobutane-1,2-dione with hydroxide, three primary reaction paths were investigated using ab initio and density functional theory (DFT) methods. beilstein-journals.orgresearchgate.net These pathways originate from an initially formed tetrahedral adduct and lead to different products:

Path A: A benzilic acid-type rearrangement resulting in the ring contraction to form 1-hydroxycyclopropane-1-carboxylate. beilstein-journals.org

Path B: A process leading to the formation of α-oxobutanoate. beilstein-journals.org

Path C: A pathway yielding γ-oxobutanoate. beilstein-journals.org

Computational analysis revealed that while the formation of α-oxobutanoate and γ-oxobutanoate is thermodynamically favorable, the activation energies for these pathways are substantially high. beilstein-journals.org In contrast, the benzilic acid rearrangement (Path A) is not only strongly exergonic but also possesses a significantly lower activation energy barrier. beilstein-journals.org This suggests that the formation of the ring-contracted product, 1-hydroxycyclopropane-1-carboxylate, is the most feasible reaction pathway, a finding that aligns with experimental observations. beilstein-journals.org

The Gibbs free energies of reaction (ΔG_react) and activation (ΔG^≠) were calculated to compare the feasibility of these pathways. The data underscores the kinetic preference for the benzilic acid rearrangement. beilstein-journals.orgresearchgate.net

Calculated Gibbs Free Energies for Reaction Pathways of Cyclobutane-1,2-dione with Hydroxide beilstein-journals.orgresearchgate.net
Reaction PathwayProductΔG_react (kcal mol⁻¹)ΔG^≠ (kcal mol⁻¹)
Path A1-hydroxycyclopropane-1-carboxylate-22.216.5
Path Bα-oxobutanoateData not available22.2
Path Cγ-oxobutanoateData not available44.4

Investigation of Solvent Effects on Reaction Energetics and Stereoselectivity

The role of the solvent is critical in influencing the energetics and stereoselectivity of chemical reactions. Computational models that incorporate solvent effects are therefore essential for accurate predictions. In the theoretical investigation of the reaction of cyclobutane-1,2-dione with hydroxide, the inclusion of explicit water molecules in the computational model was crucial. beilstein-journals.org The reaction system was modeled using cyclobutane-1,2-dione hydrated with two water molecules and a hydroxide ion hydrated by four water molecules. beilstein-journals.org This approach acknowledges that in aqueous solutions, water molecules can act not just as a bulk solvent but also as active participants in the reaction, for instance, by facilitating proton transfer and stabilizing transition states. beilstein-journals.org

Theoretical Studies on Ring Strain and its Mechanistic Implications for Reactivity

The high reactivity of small ring compounds like cyclobutane derivatives is intrinsically linked to their inherent ring strain. masterorganicchemistry.commdpi.comresearchgate.net This strain arises from a combination of angle strain, torsional strain, and steric strain. wikipedia.orgchemistrysteps.compressbooks.pub Theoretical studies are well-suited to quantify and understand the origins and consequences of ring strain. masterorganicchemistry.com

Angle Strain: In cyclobutane, the C-C-C bond angles are forced to deviate significantly from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. chemistrysteps.compressbooks.publibretexts.org If cyclobutane were perfectly planar, the bond angles would be 90°. pressbooks.publibretexts.org This deviation leads to poor orbital overlap and consequently, weaker C-C bonds, contributing to the molecule's instability. chemistrysteps.comlibretexts.org

Torsional Strain: A planar conformation of cyclobutane would also result in significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.comlibretexts.org To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation. masterorganicchemistry.comlibretexts.org This puckering slightly reduces the torsional strain but also decreases the C-C-C bond angles to around 88°, thereby increasing the angle strain. libretexts.org

The total ring strain in cyclobutane is substantial, with a calculated value of approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This stored energy has profound mechanistic implications, as reactions that lead to the opening of the ring are often thermodynamically driven by the relief of this strain. masterorganicchemistry.comnih.gov

Comparison of Ring Strain in Small Cycloalkanes masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com
CycloalkaneNumber of CarbonsRing Strain (kcal/mol)Ideal Bond Angle (°)Actual Bond Angle (°)
Cyclopropane (B1198618)327.6109.560
Cyclobutane426.3109.5~88 (puckered)

Theoretical models have also explored the relationship between ring strain and reactivity in more complex systems. For example, studies on the ring-opening reactions of bicyclic compounds containing three- and four-membered rings have shown that electronic delocalization within the strained ring can play a more significant role in lowering the activation barrier than strain release alone. nih.gov This highlights the nuanced interplay of factors that govern the reactivity of strained cyclic molecules. nih.gov

Applications of Cis Cyclobutane 1,2 Diol As a Versatile Synthetic Building Block

Precursors for the Synthesis of 1,4-Dicarbonyl Compounds and Heterocyclic Scaffolds

The strained cyclobutane (B1203170) ring of cis-cyclobutane-1,2-diol can be selectively cleaved under oxidative conditions to afford 1,4-dicarbonyl compounds. This transformation provides a strategic route to these important synthetic intermediates, which are precursors to a wide variety of carbo- and heterocyclic systems. A notable method involves the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols. This efficient and clean procedure utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, offering a two-step synthesis of 1,4-dicarbonyls from readily available starting materials. The required cyclobutane-1,2-diol (B3392435) derivatives can be synthesized through nucleophilic additions of organolithium or Grignard reagents to cyclobutene (B1205218) oxide or related precursors.

The resulting 1,4-dicarbonyl compounds are pivotal in the synthesis of various five-membered heterocycles such as furans, pyrroles, and thiophenes through well-established condensation reactions with appropriate reagents. This underscores the utility of this compound as a masked 1,4-dicarbonyl synthon, enabling a divergent approach to a range of heterocyclic scaffolds.

Monomers and Synthons in Polymer Science

The rigid and well-defined structure of this compound makes it an attractive monomer for the synthesis of polymers with specific and tunable properties.

Development of Polyesters with Tailored Thermal and Mechanical Properties

The incorporation of cyclobutane units into polyester (B1180765) backbones has been shown to significantly influence the thermal and mechanical properties of the resulting materials. For instance, polyesters synthesized from cyclobutane dicarboxylic acids, which can be derived from cyclobutane diols, exhibit good thermal stability. The rigidity of the cyclobutane ring can increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced heat resistance. By carefully selecting the comonomers, the properties of these polyesters can be tailored for specific applications. For example, the use of different aliphatic diols in the polymerization with a furanic cyclobutane diacid allowed for the tuning of the glass transition temperatures between 6 and 52 °C. nih.gov

MonomerComonomerResulting Polymer Property
Furanic Cyclobutane DiacidVarious Aliphatic DiolsTunable Glass Transition Temperature (6-52 °C) nih.gov
Cyclobutane-containing DiolVarious DiacidsGlass Transition Temperatures (33-114 °C), Decomposition Temperatures (381-424 °C) nih.gov

Incorporation into Materials Requiring Rigid Structural Units

The inherent rigidity of the cyclobutane ring is a key feature that is exploited in the design of advanced materials. When this compound or its derivatives are incorporated into polymer chains, they impart a higher degree of stiffness and structural integrity compared to more flexible aliphatic or even some cycloaliphatic monomers. This makes them suitable for applications where dimensional stability and resistance to deformation are critical. The demand for renewable feedstocks in polymer chemistry has also driven research into bio-based cyclobutane monomers. nih.gov For example, a bio-based monomer derived from furfural (B47365) has been developed for the production of semi-rigid polyesters. nih.gov

Scaffolds in Molecular Recognition and Supramolecular Chemistry

The well-defined stereochemistry and conformational rigidity of this compound make it an excellent scaffold for applications in molecular recognition and supramolecular chemistry. The cis orientation of the hydroxyl groups provides a pre-organized platform for the attachment of recognition elements or for direct interaction with guest molecules through hydrogen bonding.

Recent research has demonstrated the concept of catalyst recognition of cis-1,2-diols, enabling site-selective functionalization of complex molecules. This principle is directly applicable to the use of this compound in molecular recognition. A catalyst can be designed to selectively bind to the cis-diol motif, facilitating a specific chemical transformation at or near that site. This approach highlights the potential for developing highly selective receptors and sensors based on the this compound scaffold. The predictable spatial arrangement of functional groups appended to the cyclobutane ring allows for the rational design of host molecules with specific binding cavities for guest recognition.

Intermediates in the Total Synthesis of Complex Organic Molecules

The cyclobutane motif is found in a number of biologically active natural products. This compound serves as a valuable chiral building block for the enantioselective synthesis of these complex targets.

Stereoselective Functionalization of cis-1,2-Diol Motifs within Larger Molecular Architectures

The stereocontrolled functionalization of the cis-1,2-diol moiety is a key strategy in the total synthesis of natural products containing a cyclobutane ring. The two hydroxyl groups can be differentiated through various chemical transformations, allowing for the stepwise and stereoselective introduction of other functional groups. For instance, one hydroxyl group can be protected while the other is converted to a different functionality, or the diol can be transformed into a cyclic derivative such as an acetal (B89532) or a carbonate, which can then be further manipulated.

The ability to perform enantio- and diastereocontrolled syntheses of protected cyclobutane-1,2-diamines from a common chiral precursor demonstrates the feasibility of stereodivergent routes starting from cyclobutane derivatives. nist.gov This principle can be extended to the stereoselective functionalization of this compound, providing access to a wide range of chiral intermediates for the synthesis of complex molecules. The rigid cyclobutane framework effectively translates the stereochemistry of the diol to other parts of the molecule, making it a powerful tool for controlling the three-dimensional structure of the final product.

Generation of Chiral Cyclobutane Derivatives for Asymmetric Synthesis

The inherent chirality of many biologically active molecules and the demand for enantiomerically pure compounds in pharmaceuticals and materials science have propelled the development of asymmetric synthesis. A key strategy in this field is the use of small, well-defined chiral building blocks, or synthons, that can be elaborated into more complex structures. This compound, a symmetrical and achiral (meso) compound, serves as an exemplary precursor for the generation of valuable chiral cyclobutane derivatives through a process known as desymmetrization.

The principle of desymmetrization involves the selective modification of one of two equivalent functional groups in a prochiral molecule, thereby inducing chirality. In the case of this compound, the two hydroxyl groups are enantiotopic, meaning they are chemically equivalent in an achiral environment but can be distinguished by a chiral reagent or catalyst. This selective reaction of one hydroxyl group over the other breaks the molecule's plane of symmetry and generates a chiral product.

Enzymatic Desymmetrization

Enzymes, particularly lipases, are widely employed as biocatalysts for the desymmetrization of meso-diols due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. The most common approach is the enantioselective acylation of one of the hydroxyl groups.

In a typical enzymatic desymmetrization of a meso-diol, a lipase (B570770) is used to catalyze the transfer of an acyl group from an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride (B1165640), to one of the enantiotopic hydroxyl groups. This results in the formation of a chiral monoester and leaves the other hydroxyl group unreacted. The differing electronic and steric environments of the resulting ester and alcohol functionalities allow for subsequent selective chemical transformations on the chiral scaffold.

While direct studies on this compound are not extensively detailed in publicly available research, the principle has been demonstrated with analogous cyclobutane structures. For instance, porcine pancreatic lipase (PPL) has been effectively used in the resolution of related cyclobutane diols. In one such study, a diol was efficiently resolved, affording a chiral ester as a pure compound. Similarly, the selective hydrolysis of a cyclobutane diacetate, catalyzed by PPL, yielded a chiral monoacetate in high yield. mdpi.com These examples strongly support the applicability of enzymatic desymmetrization to this compound for the production of chiral monoacylated derivatives.

Table 1: Examples of Enzymatic and Catalyst-Mediated Desymmetrization of Meso-Diols

Starting MaterialCatalyst/EnzymeReagentChiral ProductApplication of Product
meso-1,2-DiolLipaseAcyl DonorChiral MonoesterChiral Building Block
meso-Cyclopentane-1,2-diolChiral DiamineBenzoyl ChlorideChiral MonobenzoateIntermediate for Chiral Ligands
meso-Cyclohexane-1,2-diolChiral DMAP DerivativeAcetic AnhydrideChiral MonoacetatePrecursor for Natural Product Synthesis

Non-Enzymatic Catalytic Desymmetrization

In addition to enzymatic methods, the desymmetrization of meso-diols can be achieved with high efficiency and enantioselectivity using chiral, non-enzymatic catalysts. These catalysts are typically small organic molecules or metal complexes that create a chiral environment for the reaction.

One prominent class of catalysts for the asymmetric acylation of diols is based on chiral derivatives of 4-(N,N-dimethylamino)pyridine (DMAP). These catalysts, often incorporating a binaphthyl scaffold to impart chirality, have been shown to be highly effective in the desymmetrization of a variety of meso-1,2-diols. The reaction mechanism involves the formation of a chiral acylpyridinium intermediate, which then selectively acylates one of the enantiotopic hydroxyl groups of the diol. Research has demonstrated the successful desymmetrization of acyclic and six-membered ring meso-1,2-diols using such catalysts, yielding enantio-enriched monoacylated products in good yields and with high enantiomeric ratios.

Furthermore, chiral diamines derived from cinchona alkaloids have also proven to be efficient catalysts for the asymmetric monobenzoylation of cyclic meso-1,2-diols. These examples from the literature, while not specifically focused on this compound, establish a strong precedent for its potential as a substrate in catalyst-mediated desymmetrization reactions. The resulting chiral monoesters are versatile intermediates that can be further elaborated. For example, the remaining free hydroxyl group can be oxidized, inverted, or substituted, while the ester group can be hydrolyzed to regenerate the alcohol, providing access to a wide range of chiral cyclobutane derivatives.

The generation of chiral cyclobutane derivatives from the readily available and achiral this compound through desymmetrization strategies offers a powerful and atom-economical approach to valuable building blocks for asymmetric synthesis. Both enzymatic and non-enzymatic catalytic methods provide effective routes to these chiral synthons, highlighting the versatility of this compound as a starting material in modern organic chemistry.

Q & A

Q. How can the stereochemistry of cis-cyclobutane-1,2-diol be experimentally validated?

To confirm stereochemistry, researchers typically employ X-ray crystallography for definitive spatial resolution of hydroxyl group orientations. Alternatively, nuclear magnetic resonance (NMR) spectroscopy can distinguish cis and trans isomers via coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effects (NOE) between hydroxyl protons. Computational methods like density functional theory (DFT) with functionals such as B3LYP can predict conformational stability and hydrogen-bonding patterns, as demonstrated in studies on ethane-1,2-diol and cyclohexane-1,2-diol analogs .

Q. What synthetic strategies are effective for this compound production?

Catalytic hydrogenation of cyclobutene-1,2-diol precursors or stereoselective oxidation of cyclobutane derivatives are common approaches. For example, ruthenium-catalyzed hydrohydroxyalkylation (HHA) of acrylates with diols has been applied to synthesize cis-1,2-diols in high enantiomeric excess, leveraging steric and electronic effects to control stereochemistry . Cycloaddition reactions (e.g., [2+2] photocyclization) may also yield strained cyclobutane diols under controlled conditions.

Advanced Research Questions

Q. How does ring strain in this compound influence its reactivity?

The cyclobutane ring introduces angular strain (~27 kcal/mol), which enhances reactivity in ring-opening reactions or transannular interactions. For instance, the strain facilitates nucleophilic attack at adjacent carbons, as seen in esterification or oxidation pathways. Comparative studies on cyclohexane-1,2-diol show that reduced ring strain in larger rings stabilizes conformers, whereas cyclobutane’s strain promotes unique reactivity in acid-catalyzed cleavage or rearrangement reactions .

Q. What computational models predict hydrogen-bonding interactions in this compound?

DFT with dispersion-corrected functionals (e.g., B3LYP-D3) and ab initio methods (e.g., MP2) are used to model intramolecular hydrogen bonds. Studies on ethane-1,2-diol reveal that generalized gradient approximation (GGA) functionals (e.g., BP86) may overestimate conformer stability, while hybrid functionals better align with experimental infrared (IR) spectra of hydroxyl stretching modes . Molecular dynamics simulations can further explore solvent effects on hydrogen-bond dynamics.

Q. Are there genotoxicity risks associated with this compound?

While direct data on cis-cyclobutane-1,2-diol are limited, structure-activity relationship (SAR) analysis can infer risks. For example, benzene-1,2-diol (catechol) is classified as mutagenic (Muta 2) due to quinone formation and DNA adduct generation. Researchers should conduct Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenicity, adhering to thresholds of toxicological concern (TTC) for DNA-reactive compounds (<0.15 μg/day for mutagens) .

Q. How does this compound behave in oxidation reactions?

Oxidation pathways depend on reaction conditions. Chromic acid (Cr(VI)) in acidic media may oxidize vicinal diols to α-hydroxy ketones or carboxylic acids via ester intermediates, as shown in ethane-1,2-diol studies. The mechanism involves initial protonation of the diol, formation of a chromate ester, and subsequent decomposition to yield oxalic acid or glyoxylic acid derivatives . Micellar catalysis (e.g., using 1,10-phenanthroline) can enhance reaction rates by stabilizing transition states.

Methodological Considerations

  • Experimental Design : For kinetic studies, vary pH, temperature, and catalyst concentrations to isolate rate-determining steps (e.g., ester formation vs. decomposition) .
  • Data Contradictions : Conflicting conformational energy rankings between DFT and experimental data (e.g., IR spectra) may arise from solvent effects or anharmonic vibrational modes. Use combined experimental-computational workflows for resolution .
  • Toxicology : Prioritize in vitro genotoxicity assays (e.g., comet assay) before progressing to in vivo models, ensuring alignment with OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.